エチル(クロロアセチル)カルバメート

説明

Ethyl (chloroacetyl)carbamate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl (chloroacetyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl (chloroacetyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (chloroacetyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

発酵飲料の安全性

エチル(クロロアセチル)カルバメート: は、発酵飲料の安全性における役割について研究されています。 エチルカルバメートはこれらの飲料に自然に生成することが知られており、発がん性と遺伝毒性があるとされています 。 研究では、クラビスポラ・ルシタニアエ Cl-pのようなエチルカルバメートを分解できる菌株の分離に焦点を当て、その含有量を減らし、発酵飲料の安全性を向上させています .

発酵における風味の向上

安全性の向上に加えて、エチルカルバメートを分解する特定の菌株は、発酵飲料の風味を向上させることがわかっています。 例えば、前述のクラビスポラ・ルシタニアエ Cl-pはエチルカルバメートを分解するだけでなく、日本酒などの製品に豊かな風味を与えるために望ましいアロマやエステル化合物の生成にも貢献します .

発がん性に関する研究

エチルカルバメートの発がん性に関する可能性から、その影響に関する広範な研究が行われてきました。その生成機構、さまざまな食品や飲料における存在、健康への影響を理解するために研究が行われています。 この研究は、暴露とリスクを最小限に抑えるための戦略を開発するために不可欠です .

食品微生物学

食品微生物学では、発酵中の微生物との相互作用が特に注目されています。 エチルカルバメートがさまざまな酵母や細菌の菌株とどのように相互作用するかを理解することで、科学者は最終製品におけるこの化合物のレベルを低減するために発酵プロセスを操作することができます .

アルギニン代謝のための遺伝子改変

エチルカルバメート含有量を低減するための1つのアプローチは、サッカロマイセス・セレビシエワイン株の遺伝子改変です。 アルギニン輸送と代謝の経路を標的にすることで、研究者はワイン発酵中のエチルカルバメート形成につながる前駆体を最小限に抑えることを目指しています .

ワイン醸造における技術的な介入

生物学的アプローチに加えて、技術的な介入も検討されています。これらには、ワイン中のエチルカルバメートの生成を防ぐためのブドウの栽培、発酵技術、貯蔵条件の変更が含まれます。 このような介入は、ワインの品質と安全性を維持するために不可欠です .

酵素的分解

酵素を用いたエチルカルバメートの直接分解は、別の応用分野です。 エチルカルバメートを分解できる酵素は、発酵食品や飲料の安全性を確保するために食品業界で利用される可能性について研究されています .

公衆衛生政策

最後に、エチルカルバメートに関する研究は、公衆衛生政策に影響を与えます。 食品や飲料中のエチルカルバメートの許容レベルに関する証拠に基づくガイドラインを提供することで、規制当局は消費者を潜在的な健康リスクからより効果的に保護することができます .

作用機序

Target of Action

Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .

Mode of Action

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate

Biochemical Pathways

In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .

Pharmacokinetics

The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.

Result of Action

Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .

Action Environment

The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .

生化学分析

Biochemical Properties

Ethyl (chloroacetyl)carbamate has been identified in fermented foods and alcoholic beverages . It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

Cellular Effects

Ethyl (chloroacetyl)carbamate has been associated with the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), leading to a decline in cell viability . It has also been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer .

Molecular Mechanism

The molecular mechanism of Ethyl (chloroacetyl)carbamate involves its transformation into ethyl N-hydroxy carbamate and a-hydroxy ethyl carbamate through n-hydroxylation and side-chain oxidation of cytochrome P450 . These substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .

Temporal Effects in Laboratory Settings

The effects of Ethyl (chloroacetyl)carbamate change over time in laboratory settings. The carcinogenicity of Ethyl (chloroacetyl)carbamate in the general population due to alcoholic intake is essentially minimal . Its content can increase during the fermentation, distillation, and storage stages .

Dosage Effects in Animal Models

In animal models, treatment with Ethyl (chloroacetyl)carbamate resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .

Metabolic Pathways

The metabolic pathway of Ethyl (chloroacetyl)carbamate involves the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

特性

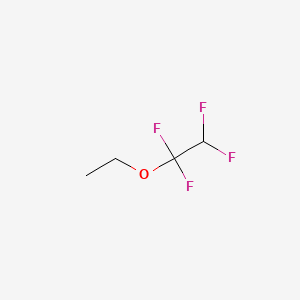

IUPAC Name |

ethyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXMEBGSGFRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283674 | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-47-3 | |

| Record name | 6092-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6092-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

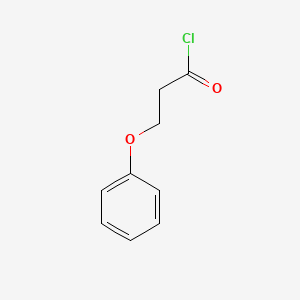

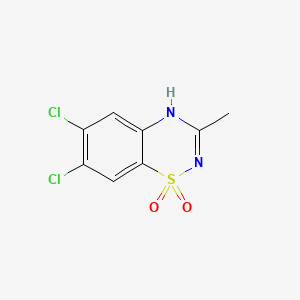

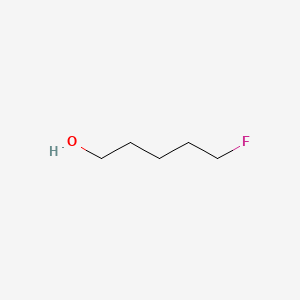

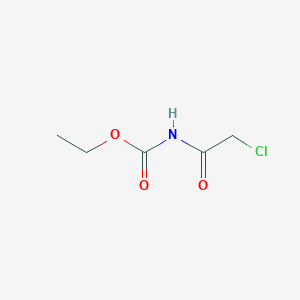

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

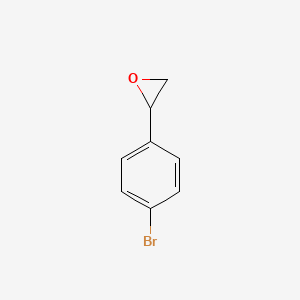

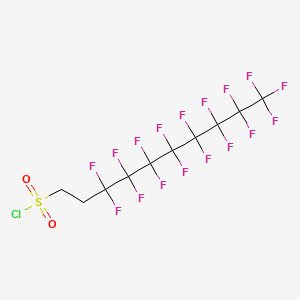

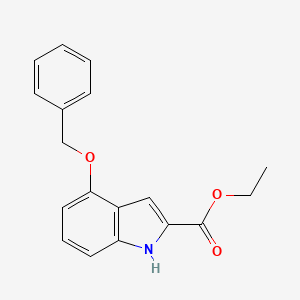

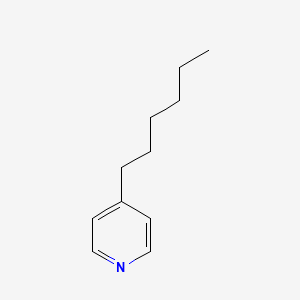

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。